4-bromo-1,5-dimethyl-1H-1,2,3-triazole

CAS No.: 885877-41-8

Cat. No.: VC1987511

Molecular Formula: C4H6BrN3

Molecular Weight: 176.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885877-41-8 |

|---|---|

| Molecular Formula | C4H6BrN3 |

| Molecular Weight | 176.01 g/mol |

| IUPAC Name | 4-bromo-1,5-dimethyltriazole |

| Standard InChI | InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3 |

| Standard InChI Key | TYLRPDYYHMFCFT-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C)Br |

| Canonical SMILES | CC1=C(N=NN1C)Br |

Introduction

Structural Information

Molecular Identity and Basic Properties

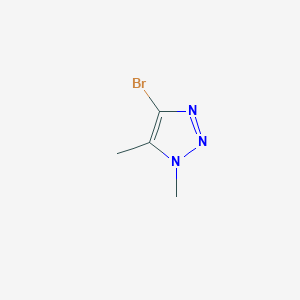

4-Bromo-1,5-dimethyl-1H-1,2,3-triazole is a heterocyclic organic compound with the molecular formula C₄H₆BrN₃ and a molecular weight of 176.02 g/mol . The compound is registered with CAS number 885877-41-8 . As a 1H-1,2,3-triazole derivative, it features a five-membered ring with three nitrogen atoms in sequential positions. The compound's structure is characterized by methyl substitutions at positions N-1 and C-5, with a bromine atom at the C-4 position.

Structural Representations

Multiple notation systems are employed to represent the molecular structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, providing different insights into its chemical architecture:

| Representation Type | Notation |

|---|---|

| SMILES | CC1=C(N=NN1C)Br |

| InChI | InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3 |

| InChIKey | TYLRPDYYHMFCFT-UHFFFAOYSA-N |

| Canonical Name | 4-bromo-1,5-dimethyltriazole |

Table 1: Structural representations of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Physicochemical Properties

The compound exhibits distinctive physicochemical characteristics that influence its behavior in various chemical environments:

| Property | Value |

|---|---|

| Molecular Weight | 176.02 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 30.7 Ų |

| Boiling Point | 244°C at 760 mmHg |

| Heavy Atom Count | 8 |

| Formal Charge | 0 |

| Complexity | 87.4 |

Table 2: Physicochemical properties of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Analytical Data

Mass Spectrometry Data

Mass spectrometry provides crucial information about the fragmentation pattern and mass-to-charge ratios of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole across various ionization modes:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.98178 | 132.9 |

| [M+Na]⁺ | 197.96372 | 136.3 |

| [M+NH₄]⁺ | 193.00832 | 137.2 |

| [M+K]⁺ | 213.93766 | 138.2 |

| [M-H]⁻ | 173.96722 | 131.6 |

| [M+Na-2H]⁻ | 195.94917 | 135.5 |

| [M]⁺ | 174.97395 | 131.7 |

| [M]⁻ | 174.97505 | 131.7 |

Table 3: Mass spectrometry data and predicted collision cross-section values for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Solution Preparation Guidelines

For research applications requiring precise solution concentrations, the following dilution protocols are recommended:

| Target Concentration | Stock Solution Volume Required |

|---|---|

| For 1 mg Compound | |

| 1 mM | 5.6812 mL |

| 5 mM | 1.1362 mL |

| 10 mM | 0.5681 mL |

| For 5 mg Compound | |

| 1 mM | 28.4059 mL |

| 5 mM | 5.6812 mL |

| 10 mM | 2.8406 mL |

| For 10 mg Compound | |

| 1 mM | 56.8117 mL |

| 5 mM | 11.3623 mL |

| 10 mM | 5.6812 mL |

Table 4: Solution preparation guidelines for laboratory use of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Synthesis Methods

Related Synthetic Methodologies

Synthesis approaches for related brominated triazoles provide insights into potential methods for producing 4-bromo-1,5-dimethyl-1H-1,2,3-triazole:

-

The preparation of 4,5-dibromo-1H-1,2,3-triazole has been documented via various routes, followed by selective N-substitution reactions with appropriate alkylating agents .

-

Bromination of 1-methyl-1H-1,2,3-triazole using appropriate brominating agents can yield 4-bromo-1-methyl-1H-1,2,3-triazole (CAS: 13273-53-5) , a close structural analog which could potentially be further modified to introduce the 5-methyl group.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodologies with appropriate brominated alkynes could potentially offer an alternative route to synthesize 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Chemical Reactivity

General Reactivity Patterns

As a brominated triazole, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole exhibits reactivity patterns characteristic of both the triazole core and the bromine functionality:

-

The bromine substituent at the C-4 position serves as an excellent leaving group, making the compound valuable in various metal-catalyzed coupling reactions.

-

The triazole ring contributes to the compound's stability while also providing sites for potential coordination with metals, functioning as a ligand in certain chemical transformations.

-

The N-1 position is already substituted with a methyl group, preventing reactions that would target this position, such as further alkylation.

Metal-Catalyzed Cross-Coupling Reactions

Similar to other brominated heterocycles, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole can potentially participate in various cross-coupling reactions:

-

Suzuki-Miyaura cross-coupling with arylboronic acids can generate 4-aryl-1,5-dimethyl-1H-1,2,3-triazoles. These reactions typically employ palladium catalysts such as Pd(OAc)₂ in the presence of appropriate bases like K₂CO₃ .

-

Sonogashira coupling with terminal alkynes can yield 4-alkynyl-1,5-dimethyl-1H-1,2,3-triazoles, further expanding the structural diversity accessible from this starting material.

Lithium-Halogen Exchange

Brominated triazoles can undergo bromine-lithium exchange reactions when treated with alkyllithium reagents (such as butyllithium) at low temperatures. The resulting lithiated species can be quenched with various electrophiles to introduce diverse functional groups at the C-4 position .

Applications

Synthetic Intermediates

4-Bromo-1,5-dimethyl-1H-1,2,3-triazole serves as a valuable synthetic intermediate in the preparation of more complex triazole derivatives. The bromine functionality provides a convenient handle for further functionalization through various transformations:

-

The compound can participate in cross-coupling reactions to generate libraries of 4-substituted-1,5-dimethyl-1H-1,2,3-triazoles with potential applications in medicinal chemistry.

-

It can serve as a precursor for the synthesis of triazole-based ligands for coordination chemistry and catalysis applications.

Material Science Applications

1,2,3-Triazole derivatives have found applications in material science, including:

-

Photostabilizers for various materials

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 5: Hazard statements for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Precautionary Measures

The following precautionary measures are recommended when handling this compound:

| Precautionary Statement | Description |

|---|---|

| P264 | Wash hands thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |

| P330 | Rinse mouth |

| P332+P313 | If skin irritation occurs: Get medical advice/attention |

| P362 | Take off contaminated clothing and wash before reuse |

| P501 | Dispose of contents/container according to local regulations |

Table 6: Precautionary statements for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume